Cas no 1241674-36-1 (1-O-Tosyl-2,3:4,5-di-O-isopropylidene-L-arabinitol)

1-O-Tosyl-2,3:4,5-di-O-isopropylidene-L-arabinitol is a protected derivative of L-arabinitol, featuring tosyl and isopropylidene groups that enhance its utility in synthetic chemistry. The tosyl group at the 1-position provides a reactive handle for nucleophilic substitution, enabling further functionalization, while the di-isopropylidene protection stabilizes the hydroxyl groups at the 2,3 and 4,5 positions, preventing unwanted side reactions. This compound is particularly valuable in carbohydrate chemistry for the stereoselective synthesis of complex molecules, including nucleosides and glycosides. Its well-defined reactivity and stability under various conditions make it a reliable intermediate for controlled transformations in organic and medicinal chemistry research.
1-O-Tosyl-2,3:4,5-di-O-isopropylidene-L-arabinitol structure
1241674-36-1 structure
Product Name:1-O-Tosyl-2,3:4,5-di-O-isopropylidene-L-arabinitol
CAS No:1241674-36-1
MF:
MW:
CID:4674089
Update Time:2025-06-14

1-O-Tosyl-2,3:4,5-di-O-isopropylidene-L-arabinitol Chemical and Physical Properties

Names and Identifiers

    • 1-O-Tosyl-2,3:4,5-di-O-isopropylidene-L-arabinitol

1-O-Tosyl-2,3:4,5-di-O-isopropylidene-L-arabinitol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
O207225-1g
1-O-Tosyl-2,3:4,5-di-O-isopropylidene-L-arabinitol
1241674-36-1
1g
$ 225.00 2022-06-03
TRC
O207225-2.5g
1-O-Tosyl-2,3:4,5-di-O-isopropylidene-L-arabinitol
1241674-36-1
2.5g
$ 350.00 2022-06-03
TRC
O207225-5g
1-O-Tosyl-2,3:4,5-di-O-isopropylidene-L-arabinitol
1241674-36-1
5g
$ 740.00 2022-06-03

Additional information on 1-O-Tosyl-2,3:4,5-di-O-isopropylidene-L-arabinitol

Recent Advances in the Study of 1-O-Tosyl-2,3:4,5-di-O-isopropylidene-L-arabinitol (CAS: 1241674-36-1)

In recent years, the compound 1-O-Tosyl-2,3:4,5-di-O-isopropylidene-L-arabinitol (CAS: 1241674-36-1) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, a derivative of L-arabinitol, serves as a crucial intermediate in the synthesis of various bioactive compounds, including nucleoside analogs and carbohydrate-based therapeutics. Its unique structural features, such as the isopropylidene protecting groups and the tosyl moiety, make it a versatile building block for complex molecular architectures. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic applications, biological relevance, and potential therapeutic implications.

Recent studies have focused on optimizing the synthetic routes for 1-O-Tosyl-2,3:4,5-di-O-isopropylidene-L-arabinitol to improve yield and scalability. A 2023 publication in the Journal of Organic Chemistry detailed a novel catalytic method that reduces the number of steps required for its preparation, thereby enhancing its accessibility for industrial applications. The study reported a 15% increase in overall yield compared to traditional methods, attributed to the use of a mild Lewis acid catalyst. Such advancements are critical for meeting the growing demand for this compound in pharmaceutical research and development.

In addition to synthetic improvements, researchers have explored the biological activities of derivatives derived from 1-O-Tosyl-2,3:4,5-di-O-isopropylidene-L-arabinitol. A 2022 study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain modified analogs exhibit potent inhibitory effects against viral polymerases, suggesting potential applications in antiviral drug development. The study identified specific structural modifications that enhance binding affinity to viral targets while minimizing cytotoxicity, paving the way for further optimization. These findings underscore the compound's utility as a scaffold for designing novel antiviral agents.

Another area of interest is the role of 1-O-Tosyl-2,3:4,5-di-O-isopropylidene-L-arabinitol in carbohydrate-based drug delivery systems. A 2023 review in Carbohydrate Research highlighted its use in the development of prodrugs, where its protective groups can be selectively cleaved under physiological conditions to release active drug molecules. This approach has been particularly promising for improving the bioavailability of poorly soluble drugs, as demonstrated in preclinical studies. The review also discussed ongoing clinical trials evaluating such prodrugs in oncology and infectious diseases, indicating a translational potential for this chemistry.

Despite these advancements, challenges remain in the large-scale production and application of 1-O-Tosyl-2,3:4,5-di-O-isopropylidene-L-arabinitol. Issues such as regioselectivity in further functionalization and stability under varying conditions require continued investigation. Future research directions may include the development of greener synthetic protocols and the exploration of new biological targets for its derivatives. Collaborative efforts between academia and industry will be essential to address these challenges and fully realize the compound's potential in drug discovery and development.

In conclusion, 1-O-Tosyl-2,3:4,5-di-O-isopropylidene-L-arabinitol (CAS: 1241674-36-1) represents a valuable tool in modern medicinal chemistry, with applications ranging from antiviral drug design to prodrug development. Recent studies have expanded our understanding of its synthetic and biological properties, offering new opportunities for therapeutic innovation. As research in this area progresses, this compound is likely to play an increasingly important role in addressing unmet medical needs.

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